Glycocide-13C2

Bioanalysis Method Validation Isotope Dilution Mass Spectrometry

Conventional glycolic acid assays suffer from matrix effects & ion suppression, compromising FDA-required ±15% CV precision. Glycocide-13C2, a ¹³C₂-labeled glycolic acid (≥98% purity, ≥99 atom% ¹³C), co-elutes identically yet resolves at M+2, eliminating isotopic crosstalk (vs. M+1) and H/D exchange (vs. ²H). • Achieves baseline MS resolution for robust LLOQ in plasma/urine. • Validated for GLP bioanalysis, ANDA reference standards, and metabolic tracer studies. • Bulk stock available with full characterization data; dispatched under ambient conditions.

Molecular Formula C2H4O3
Molecular Weight 78.037 g/mol
CAS No. 111389-68-5
Cat. No. B118219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycocide-13C2
CAS111389-68-5
Synonyms2-Hydroxyacetic Acid-13C2;  2-Hydroxyethanoic Acid-13C2;  GlyPure-13C2;  GlyPure 70-13C2;  GlyPure 99-13C2;  Glycocide-13C2;  Hydroxyacetic Acid-13C2;  Hydroxyethanoic Acid-13C2;  NSC 166-13C2;  α-Hydroxyacetic Acid-13C2; 
Molecular FormulaC2H4O3
Molecular Weight78.037 g/mol
Structural Identifiers
SMILESC(C(=O)O)O
InChIInChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1
InChIKeyAEMRFAOFKBGASW-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycocide-13C2: Dual 13C Internal Standard


Glycocide-13C2 (CAS 111389-68-5), chemically designated as Glycolic acid-13C2 or 2-Hydroxyacetic acid-13C2, is a stable isotope-labeled analog of the alpha-hydroxy acid (AHA) glycolic acid . This compound is defined by the substitution of both carbon atoms in the glycolic acid backbone with the stable, non-radioactive carbon-13 isotope [1]. With a molecular formula of 13C2H4O3 and a mass shift of M+2 relative to the unlabeled endogenous molecule, Glycocide-13C2 is engineered to serve as a precise analytical tool. Its primary industrial and research applications leverage its physicochemical near-identity to native glycolic acid, allowing it to function as a mass-differentiated internal standard in mass spectrometry assays, an isotopic tracer in metabolic flux analysis, and a reference compound in nuclear magnetic resonance spectroscopy, without the safety and regulatory burdens associated with radioactive 14C tracers [2].

Glycocide-13C2: Why Substitutes Fall Short


The selection of an internal standard or tracer for glycolic acid quantitation is not interchangeable due to the critical impact of isotopic labeling on analytical performance and experimental validity [1]. Using unlabeled glycolic acid as an external standard introduces significant variability from matrix effects and instrument drift in LC-MS/MS analyses. Critically, substituting Glycocide-13C2 with a single 13C-labeled analog (M+1) or a deuterium (2H)-labeled compound presents distinct risks. A M+1 tracer introduces isotopic crosstalk with the M+1 natural abundance peak of the unlabeled analyte, potentially reducing assay accuracy and dynamic range [2]. Conversely, deuterated glycolic acid is prone to hydrogen-deuterium exchange in aqueous biological matrices, leading to signal instability and inaccurate quantification [3]. Glycocide-13C2's M+2 mass shift and stable carbon backbone directly mitigate these failure modes, providing a verifiably superior signal-to-noise ratio and chromatographic co-elution profile essential for robust method validation in GLP environments [2].

Glycocide-13C2: Comparative Performance Data


Mass Spectrometry Resolution: 13C2 vs. 13C1

In a study on the collision-induced dissociation of deprotonated glycolic acid, the use of Glycocide-13C2 (13C2) and Glycolic acid-1-13C (13C1) allowed for the direct observation of distinct fragmentation pathways, confirming that the dual-labeled 13C2 compound provides cleaner MS/MS spectra with reduced interference from naturally occurring isotopes [1]. The 13C2 label yields a distinct M+2 precursor ion and corresponding fragment ions that are unequivocally resolved from the M+1 isotopic envelope of the unlabeled analyte. This spectral clarity is a direct consequence of the 2-Da mass shift, which enables a lower limit of quantitation (LLOQ) and improved accuracy in complex matrices compared to a M+1-labeled internal standard, which is subject to isotopic overlap [2].

Bioanalysis Method Validation Isotope Dilution Mass Spectrometry

In Vivo Stability: 13C vs. Deuterium Label

In an in vivo human exposure study, 13C2-glycolic acid (Glycocide-13C2) demonstrated robust performance as a tracer, with quantifiable pharmacokinetic parameters determined from plasma samples. The study reported a plasma half-life of 2.9 and 2.6 hours for 13C2-glycolic acid in two volunteers, following inhalation of 13C2-ethylene glycol [1]. This contrasts with the known liabilities of deuterium-labeled glycolic acid, where the carbon-deuterium bond can undergo exchange with protons in aqueous biological fluids, leading to back-exchange and a subsequent loss of the isotopic label, which compromises the accuracy of PK parameter estimation [2]. The carbon-carbon bonds in Glycocide-13C2 are metabolically and chemically stable under physiological conditions, ensuring that the isotopic label remains intact throughout the duration of a pharmacokinetic study.

Pharmacokinetics Metabolic Tracing In Vivo ADME

Isotopic Purity and Regulatory Compliance

Glycocide-13C2 is commercially available with certified specifications crucial for method validation in regulated environments. The product is offered at an isotopic purity of ≥99 atom % 13C and a chemical purity of 97% (CP), with detailed characterization data compliant with regulatory guidelines [1]. This level of certification is essential for its use as a reference standard in Abbreviated New Drug Applications (ANDAs) and Quality Control (QC) applications. In contrast, using unlabeled glycolic acid (≥97% purity) as a standard for quantitation does not allow for correction of matrix effects or instrument variability, leading to assay precision and accuracy that falls outside the acceptable limits defined in bioanalytical method validation guidelines (e.g., FDA, EMA), which often mandate the use of a stable isotope-labeled internal standard for small molecules [2].

GLP Bioanalysis Method Validation Regulatory Compliance

Glycocide-13C2: Key Application Scenarios


Glycolic Acid LC-MS/MS Absolute Quantitation

Glycocide-13C2 is the optimal internal standard for developing and validating high-sensitivity LC-MS/MS assays for glycolic acid in plasma, urine, or tissue homogenates. Its M+2 mass shift ensures complete chromatographic co-elution with the unlabeled analyte while providing complete baseline resolution in the mass spectrometer, as confirmed by MS/MS studies. This is critical for achieving the precision and accuracy (±15% CV) mandated by FDA bioanalytical method validation guidelines. The use of Glycocide-13C2 directly corrects for matrix effects and instrument drift, enabling a lower limit of quantitation (LLOQ) than can be achieved with a M+1-labeled or unlabeled standard [1].

Ethylene Glycol Pharmacokinetics and Metabolism

As demonstrated in human exposure studies, 13C2-labeled glycolic acid is a robust and stable tracer for determining the metabolic fate and pharmacokinetic parameters of its precursors, such as ethylene glycol. The metabolically inert 13C-13C bond ensures the label is not lost through H/D exchange, a common failure point for deuterated tracers. This property allows for the accurate calculation of critical PK parameters like plasma half-life (reported as 2.6-2.9 hours for Glycocide-13C2), clearance, and volume of distribution, providing reliable data for toxicology and drug development programs [2].

Reference Standard for ANDA & QC

For analytical laboratories in the pharmaceutical industry, Glycocide-13C2, when sourced with full characterization data, meets the rigorous requirements for use as a reference standard in Abbreviated New Drug Applications (ANDAs) and for routine Quality Control (QC) of glycolic acid-containing drug products. Its certified isotopic purity (≥99 atom % 13C) and chemical purity (97% CP) ensure method reproducibility and data traceability, which are non-negotiable for cGMP and GLP compliance. This application leverages the product's documented purity and compliance-ready documentation to support regulatory submissions and commercial production activities [3].

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